molecular formula C19H23ClN2O B602228 Clomipramine N-Oxide CAS No. 14171-67-6

Clomipramine N-Oxide

Cat. No. B602228
CAS RN: 14171-67-6
M. Wt: 330.85
InChI Key:
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Description

Clomipramine N-Oxide is a dibenzooxazepine . It belongs to the class of pharmacologic agents known as tricyclic antidepressants .


Synthesis Analysis

The synthesis of Clomipramine N-Oxide involves the C2-functionalization of pyridine and quinoline N-oxides . A sensitive and simple chemiluminescent method has been developed for the determination of clomipramine, which is based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .


Molecular Structure Analysis

The molecular formula of Clomipramine N-Oxide is C19H23ClN2O . The IUPAC name is 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide . The molecular weight is 330.8 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Clomipramine N-Oxide are primarily based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium . This reaction is used in the determination of clomipramine .


Physical And Chemical Properties Analysis

Clomipramine N-Oxide has a molecular weight of 330.8 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 330.1498911 g/mol .

Scientific Research Applications

  • Animal Models for Depression : Clomipramine has been used in animal models to induce changes that resemble depressive behaviors. Neonatal treatment with Clomipramine in rats leads to long-lasting changes in sleep architecture and depression-related behaviors. This is associated with altered brain-derived neurotrophic factor (BDNF) signaling in the basal forebrain, a region implicated in sleep and depression (Savelyev et al., 2012).

  • Pharmacokinetics in Humans : Studies on Clomipramine's pharmacokinetics reveal its similarities with other tricyclic antidepressants like amitriptyline and imipramine. It undergoes extensive first-pass metabolism to form active metabolites and exhibits a high degree of protein binding and a large volume of distribution. Genetic factors and environmental influences such as smoking or alcohol intake can significantly affect its metabolism (Balant-Gorgia et al., 1991).

  • Treatment of Stereotypic Behaviors : Clomipramine has been used in treating chronic stereotypic and self-injurious behaviors in patients with developmental disorders. Most patients in a study showed marked decreases in such behaviors, supporting the clinical use of serotonergic medications in this population (Garber et al., 1992).

  • Neonatal Toxicity : There are concerns about the safety of Clomipramine during pregnancy and breastfeeding. A study reported side effects in an infant whose mother was treated with Clomipramine during pregnancy, highlighting the need for caution in its use in these populations (Schimmell et al., 1991).

  • Treatment of Obsessive-Compulsive Disorder : Clomipramine has been effective in treating obsessive-compulsive disorders (OCD), particularly at doses higher than 75 mg/day. The drug's effectiveness in OCD is attributed to its action as a serotonin reuptake inhibitor (Kelly & Myers, 1990).

  • Cardiovascular Side Effects : Clomipramine can induce QT prolongation, which may lead to torsades de pointes due to blockade of cardiac human ether-a-go-go-related gene (hERG) channels. This provides a molecular mechanism for the arrhythmogenic side effects during clinical administration (Jo et al., 2008).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Clomipramine N-Oxide . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOTLDVJSFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652527
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomipramine N-Oxide

CAS RN

14171-67-6
Record name N-Oxide chlorimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXIDE CHLORIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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